5-BDBD
Descripción general
Descripción
Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad para bloquear las corrientes mediadas por P2X4 en varios tipos de células, incluidas las células de ovario de hámster chino . El receptor P2X4 es un canal iónico dependiente de ligando activado por trifosfato de adenosina (ATP), y juega un papel importante en varios procesos fisiológicos y patológicos, incluida la inflamación, el dolor y las funciones cardiovasculares .
Aplicaciones Científicas De Investigación
5- (3-Bromofenil)-1,3-dihidro-2H-benzofuro [3,2-e]-1,4-diazepin-2-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 5- (3-Bromofenil)-1,3-dihidro-2H-benzofuro [3,2-e]-1,4-diazepin-2-ona involucra su efecto antagonista en el receptor P2X4. El compuesto se une a un sitio alostérico en el receptor, lo que lleva a un cambio conformacional que inhibe la actividad del receptor. Los residuos clave involucrados en esta unión incluyen metionina 109, fenilalanina 178, tirosina 300, arginina 301 e isoleucina 312 . Esta inhibición evita que el receptor sea activado por trifosfato de adenosina, lo que reduce las vías de señalización descendentes asociadas con la inflamación, el dolor y otras respuestas fisiológicas .
Análisis Bioquímico
Biochemical Properties
5-BDBD interacts primarily with the P2X4 receptor, a type of purinergic receptor that is activated by extracellular ATP . The P2X4 receptor is an ATP-gated cation channel that is broadly expressed in most tissues of the body . The interaction between this compound and the P2X4 receptor results in the inhibition of P2X4-mediated currents .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can block P2X4-mediated currents in Chinese hamster ovary cells . In the context of immune responses, this compound has been found to strongly inhibit T cell migration, CD69 expression, and CD4+ T cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the P2X4 receptor. It antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for this compound located between two subunits in the body region of P2X4, with key residues involved in antagonist binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on a recurrent nitroglycerin-induced chronic migraine model, daily treatment with this compound for 11 days resulted in significant reduction in hyperalgesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on acute kidney injury, a dosage of 3 mg/kg of this compound was found to significantly reduce biomarkers of kidney injury .
Transport and Distribution
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
Subcellular Localization
The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5- (3-Bromofenil)-1,3-dihidro-2H-benzofuro [3,2-e]-1,4-diazepin-2-ona implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 5- (3-Bromofenil)-1,3-dihidro-2H-benzofuro [3,2-e]-1,4-diazepin-2-ona no están ampliamente documentados, el compuesto se produce en laboratorios de investigación y se suministra por empresas químicas para fines de investigación. El proceso de producción involucra medidas estrictas de control de calidad para garantizar la pureza y consistencia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: 5- (3-Bromofenil)-1,3-dihidro-2H-benzofuro [3,2-e]-1,4-diazepin-2-ona experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleofílica.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación y reducción bajo condiciones específicas, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como hidróxido de sodio o carbonato de potasio en disolventes polares.
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede conducir a la formación de varios derivados sustituidos, mientras que la oxidación y la reducción pueden producir diferentes formas oxidadas o reducidas del compuesto .
Comparación Con Compuestos Similares
5- (3-Bromofenil)-1,3-dihidro-2H-benzofuro [3,2-e]-1,4-diazepin-2-ona es único debido a su alta selectividad y potencia como antagonista del receptor P2X4. Compuestos similares incluyen:
BX430: Un antagonista alostérico no competitivo selectivo del receptor P2X4.
PSB-12062: Un antagonista potente y selectivo del receptor P2X4.
BzATP: Un agonista más potente para los receptores P2X pero virtualmente inactivo en el receptor P2X4.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus propiedades de selectividad, potencia y solubilidad .
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768404-03-1 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 768404-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-BDBD?
A1: this compound acts as a selective antagonist of the P2X4 receptor (P2X4R) [, , , , , , , , , , , , , ].
Q2: How does this compound interact with the P2X4 receptor?
A2: this compound binds to an allosteric site located between two subunits in the body region of the P2X4 receptor. This binding site is distinct from the ATP binding site []. Key residues involved in this compound binding include M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit [].
Q3: Is the interaction of this compound with P2X4 receptors state-dependent?
A3: Yes, this compound preferentially binds to and inhibits the closed state of the P2X4 receptor. The antagonist activity of this compound is significantly reduced once the channel transitions to the open or desensitizing state, potentially due to a conformational change in the allosteric binding site [].
Q4: What are the downstream effects of this compound binding to P2X4 receptors?
A4: By antagonizing P2X4 receptors, this compound prevents ATP-mediated activation of the channel. This, in turn, inhibits the influx of cations, particularly calcium ions (Ca2+), into the cell, preventing downstream signaling cascades associated with P2X4 receptor activation [, ].
Q5: Does this compound affect other P2X receptor subtypes?
A5: this compound demonstrates high selectivity for P2X4 receptors and lacks significant effects on other human P2X receptor subtypes, including P2X2 [].
Q6: What is the significance of the bromine group in this compound for its antagonist activity?
A6: Studies suggest that the bromine group in this compound is not essential for its antagonist activity at the P2X4 receptor. Modifications replacing the bromine with other halogens or small hydrophobic groups did not significantly alter antagonist potency [].
Q7: Which structural features of this compound are crucial for its interaction with P2X4 receptors?
A7: The diazepinone moiety of this compound appears to be essential for its inhibitory activity. Molecular docking studies and SAR analysis suggest that the carbonyl group within the diazepinone moiety interacts with the R301 residue of the P2X4 receptor, contributing significantly to its binding affinity [].
Q8: What are the potential therapeutic applications being explored for this compound?
A8: Given its selective P2X4 antagonism, this compound is being investigated as a potential therapeutic agent for various conditions, including:* Neuropathic pain []* Allergic asthma [, ]* Traumatic brain injury []* Prostate cancer [, ]
Q9: How does this compound affect microglia activation?
A9: In models of traumatic brain injury and neuropathic pain, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This suggests a potential role for P2X4 receptors in mediating microglial activation and neuroinflammation [, ].
Q10: What is the role of this compound in allergic airway inflammation?
A10: this compound has demonstrated efficacy in reducing airway inflammation in murine models of allergic asthma. It is thought to achieve this by suppressing the production of Th2 cytokines, which play a key role in allergic inflammation [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.